![molecular formula C11H16O5 B1581186 8-氧代-1,4-二氧杂螺[4.5]癸烷-7-羧酸乙酯 CAS No. 14160-65-7](/img/structure/B1581186.png)
8-氧代-1,4-二氧杂螺[4.5]癸烷-7-羧酸乙酯
概述
描述
Ethyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate is a chemical compound with the molecular formula C11H16O5 and a molecular weight of 228.25 g/mol . This compound is characterized by its unique spirocyclic structure, which includes a dioxaspirodecane ring system. It is used in various chemical and industrial applications due to its distinctive chemical properties.
科学研究应用
Ethyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
Mode of Action
The exact mode of action of Ethyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate is currently unknown due to the lack of specific studies on this compound. It is known that the compound can be used in the preparation of arylcyclohexanones analgesics, metalloproteinase inhibitors, benzimidazole derivatives as therapeutic trpm8 receptor modulators and apoptosis inducing agents .
Biochemical Pathways
The biochemical pathways affected by Ethyl 8-oxo-1,4-dioxaspiro[4The compound’s role in the synthesis of arylcyclohexanones analgesics, metalloproteinase inhibitors, benzimidazole derivatives as therapeutic TRPM8 receptor modulators and apoptosis inducing agents suggests that it may influence a variety of biochemical processes .
Result of Action
The molecular and cellular effects of Ethyl 8-oxo-1,4-dioxaspiro[4Its use in the synthesis of various therapeutic agents suggests that it may have significant biological effects .
准备方法
Synthetic Routes and Reaction Conditions
Ethyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate can be synthesized through a multi-step process involving the reaction of ethyl 4-oxocyclohexanecarboxylate with ethylene glycol . The reaction typically requires an acid catalyst and is conducted under reflux conditions to facilitate the formation of the spirocyclic ring system.
Industrial Production Methods
In industrial settings, the production of ethyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate involves large-scale batch reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization.
化学反应分析
Types of Reactions
Ethyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids and their derivatives.
Reduction: Alcohols and related compounds.
Substitution: Various substituted esters and amides.
相似化合物的比较
Similar Compounds
- Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate
- Ethyl 8-formyl-1,4-dioxaspiro[4.5]decane-8-carboxylate
Uniqueness
Ethyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate is unique due to its oxo group, which imparts distinct reactivity and chemical behavior compared to its analogs. This makes it particularly valuable in synthetic chemistry and industrial applications.
属性
IUPAC Name |
ethyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O5/c1-2-14-10(13)8-7-11(4-3-9(8)12)15-5-6-16-11/h8H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJAGCEMBOHFZMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2(CCC1=O)OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50339897 | |
| Record name | Ethyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50339897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14160-65-7 | |
| Record name | Ethyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50339897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
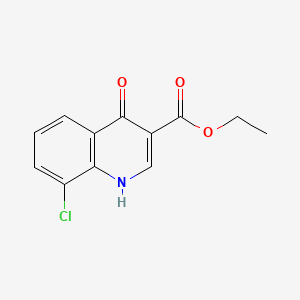
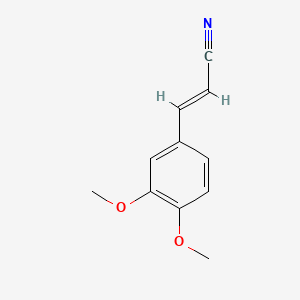
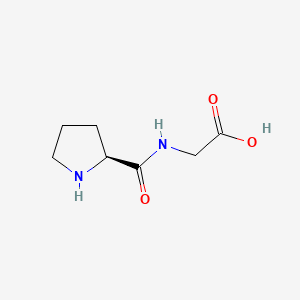
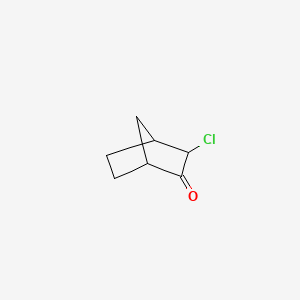
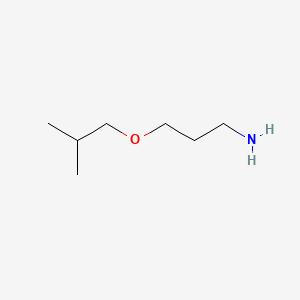

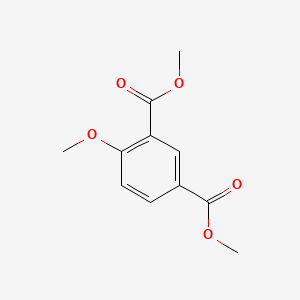
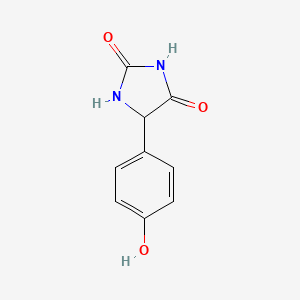

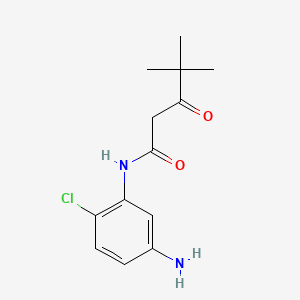
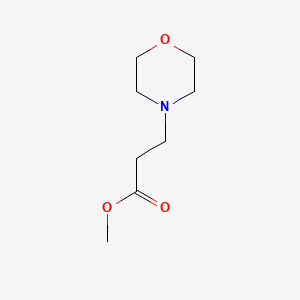
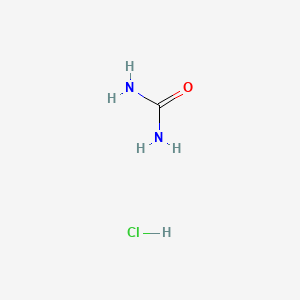
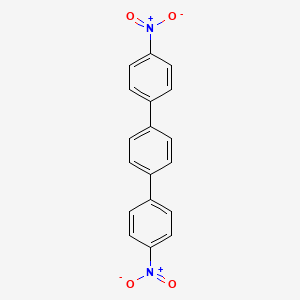
![Bis[(5-nitrofuran-2-yl)methylidene]hydrazine](/img/structure/B1581125.png)
